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Compound of Interest

Compound Name: 4-Diethoxyphosphorylphenol
CAS No.: 28255-39-2
Cat. No.: B1607629

Get Quote

Executive Summary & Chemical Identity

4-Diethoxyphosphorylphenol is a bifunctional organophosphorus building block featuring a
phenolic hydroxyl group and a diethyl phosphonate moiety.[1] In drug development, it serves as
a critical transition-state mimic for hydrolytic enzymes and a precursor for phosphonated
tyrosine analogs.[1]

IUPAC Name: Diethyl (4-hydroxyphenyl)phosphonate[1][2][3][4][5]
« CAS Number: 28255-39-2[1][2][3][6]

¢ Molecular Formula: C10H1504P[1][7]

¢ Molecular Weight: 230.20 g/mol [3][7][8]

» Key Structural Feature: Direct C(aryl)-P bond (Phosphonate), distinct from the O(aryl)-P
bond (Phosphate).[1]

Critical Structural Distinction
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Researchers must verify the connectivity of the phosphorus center. The target molecule is a
phosphonate (stable C-P bond), whereas the hydrolysis product of Paroxon is a phosphate
(labile C-O-P bond). X-ray crystallography is the definitive method to resolve this isomerism.

Feature Target: Phosphonate Isomer: Phosphate

P attached directly to Phenyl

Linkage ) P attached via Oxygen
Ring

Bond Length CP=178-182A O-P=158-1.60 A

Stability Hydrolytically stable Susceptible to esterases

Crystallographic Data & Parameters

As specific unit cell data for this exact analog is often proprietary or absent from open
repositories, the following parameters are derived from high-resolution homologous structures
(e.g., Diethyl [hydroxy(phenyl)methyllphosphonate and Diethyl phenyl phosphate) to serve as
refinement targets.

A. Anticipated Unit Cell Parameters

Based on the packing density of phenolic phosphonates (

):

e Crystal System: Monoclinic or Orthorhombic (common for phenol derivatives due to
directional H-bonding).[1]

e Space Group:

or
(Centrosymmetric packing favored).[1]

e Z Value: 4 (1 molecule per asymmetric unit).

B. Key Bond Metrics (Refinement Constraints)

Use these values to validate your molecular replacement or direct methods solution.

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://patents.google.com/patent/US8350085B2/en
https://patents.google.com/patent/US8350085B2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607629?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

. Expected Length Structural
Bond Type Atom Pair

(A) Significance
Strong H-bond
Phosphoryl P1=01 1.465 + 0.010 ]
acceptor site.[1]
Definitive proof of
Phosphonate P1 - C(aryl) 1.790 + 0.015 )
synthesis.
) Single bond character.
Ester Link P1 — O(Et) 1.570 £ 0.010 o
) Indicates conjugation
Phenolic C(aryl) — O(H) 1.365 + 0.010

with ring.[1]

C. Hydrogen Bonding Network

The crystal lattice is stabilized by a dominant intermolecular motif:

[1]

e Donor: Phenolic -OH[1]
e Acceptor: Phosphoryl Oxygen (P=0)[1]
e Geometry: Infinite 1D chains or centrosymmetric dimers (Head-to-Tail packing).[1]
» Distance:
(Strong H-bond).[1]

Experimental Protocols
Workflow Visualization
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Caption: Integrated workflow from Pd-catalyzed synthesis to X-ray structure solution.

Detailed Methodology
1. Synthesis Verification (Pre-Crystallization)

Before attempting crystallization, ensure the removal of triethyl phosphite byproducts.
e Check: 3P NMR should show a single shift at

(typical for arylphosphonates).[1] Phosphate esters appear further upfield (

)[1]

2. Crystallization Techniques

This compound is amphiphilic (polar head, lipophilic ethyl tails). Standard aqueous methods
often yield oils.

e Method A: Vapor Diffusion (Recommended)[1]

o Dissolve 20 mg of compound in 0.5 mL Acetone or THF (inner vial).
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o Place inner vial in a sealed jar containing 3 mL Pentane or Hexane.
o Allow to equilibrate at

for 3-5 days.

o Mechanism: Non-solvent diffuses in, slowly increasing supersaturation to favor nucleation

over oiling out.

e Method B: Slow Evaporation
o Dissolve in Dichloromethane (DCM).
o Add Isopropanol (10% v/v) to encourage H-bonding interactions.[1]

o Cover with parafilm, poke 3 pinholes, and leave in a vibration-free zone.

3. Data Collection Strategy

o Temperature: Collect at 100 K. The ethyl chains on the phosphonate are prone to thermal
disorder (high B-factors) at room temperature.[1]

e Resolution: Aim for

to accurately resolve the electron density between the Phosphorus and the Ring Carbon.

Data Analysis & Structural Logic
Pathway: H-Bonding Topology

The supramolecular arrangement is dictated by the competition between the P=0O acceptor and
the Phenol-OH donor.
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Caption: Supramolecular assembly showing the primary Phenol-Phosphoryl hydrogen bond
driving chain formation.[1]

Refinement Checklist (Self-Validating Protocol)

o Disorder Check: Inspect the ethoxy groups. If electron density is smeared, model with split
positions (Part 1 / Part 2) and constrain occupancy (SUMP 1.0).[1]

» Hydrogen Placement: Do not use default riding models for the Phenol H. Locate it in the
difference Fourier map (

) to confirm the H-bond directionality.

o Hirshfeld Surface Analysis: Post-refinement, generate Hirshfeld surfaces to quantify the
contribution of O...H interactions (expected to be >35% of total surface) vs. H...H contacts.

References

e An, L.-T., et al. (2008). "Diethyl [hydroxy(phenyl)methyl]phosphonate."[1] Acta
Crystallographica Section E, 64(7), 01320.
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o Cited for: Analogous H-bonding patterns in hydroxy-functionalized phosphonates.[1]

e Kalinin, A. V., et al. (1992). "Palladium-catalyzed synthesis of arylphosphonates.” Synthesis,
1992(05), 413-416. Cited for: Synthetic methodology (Hirao coupling) establishing the C-P
bond connectivity.

e Allen, F. H., et al. (1987). "Tables of bond lengths determined by X-ray and neutron
diffraction. Part 1. Bond lengths in organic compounds." Journal of the Chemical Society,
Perkin Transactions 2, S1-S19.

o Cited for: Standard bond length benchmarks (P=0 vs P-0).

o Cambridge Crystallographic Data Centre (CCDC). "Structures of Organophosphorus
Compounds.

Note: This guide assumes the synthesis of the C-P bonded phosphonate. If the O-P bonded
phosphate (paroxon metabolite) is the target, refer to the crystal structure of "Diethyl phenyl
phosphate" and account for the para-hydroxyl substitution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Structural Characterization Guide: 4-
Diethoxyphosphorylphenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1607629/docs#structural-characterization-guide-4-
diethoxyphosphorylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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